molecular formula C12H18N2O5S2 B4789091 Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate

Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate

Cat. No.: B4789091
M. Wt: 334.4 g/mol
InChI Key: NGWQNNYQTBJIJL-UHFFFAOYSA-N
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Description

Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of methyl 3-amino-2-thiophenecarboxylate with 2-chloroethyl morpholine in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate is unique due to its combination of a thiophene ring with morpholinoethyl and sulfonyl groups This unique structure imparts specific chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

methyl 3-(2-morpholin-4-ylethylsulfamoyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5S2/c1-18-12(15)11-10(2-9-20-11)21(16,17)13-3-4-14-5-7-19-8-6-14/h2,9,13H,3-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQNNYQTBJIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate
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Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate
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Methyl 3-{[(2-morpholinoethyl)amino]sulfonyl}-2-thiophenecarboxylate

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